1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride
Overview
Description
1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride is a chemical compound with the molecular formula C4H4ClN3O4S. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is characterized by the presence of a nitro group (-NO2) and a sulfonyl chloride group (-SO2Cl) on the imidazole ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the nitration of 1-methylimidazole followed by chlorosulfonation. The nitration step involves treating 1-methylimidazole with a nitrating agent such as nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-methyl-4-amino-1H-imidazole-5-sulfonyl chloride.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts such as palladium on carbon (Pd/C).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl are typically used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used, often in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation Products: Nitroso derivatives and higher oxidation state compounds.
Reduction Products: Amines and their derivatives.
Substitution Products: Various sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein labeling.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
1-Methylimidazole: A simpler imidazole derivative without the nitro and sulfonyl chloride groups.
4-Nitroimidazole: An imidazole derivative with a nitro group but lacking the sulfonyl chloride group.
Imidazole-5-sulfonyl chloride: An imidazole derivative with a sulfonyl chloride group but without the nitro group.
Uniqueness: 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups on the imidazole ring, which allows for a wider range of chemical reactions and applications compared to its simpler counterparts.
This compound's versatility and reactivity make it a valuable tool in various scientific fields, contributing to advancements in research and industrial applications.
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Properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-2-6-3(8(9)10)4(7)13(5,11)12/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGYIQIVWZUCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231789 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-84-5 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101257-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401231789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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